N-((1-methylpiperidin-4-yl)methyl)-1-naphthamide

Dopamine D4 receptor 5-HT2A receptor Piperidine N-substitution SAR

Procuring a structurally distinct, low-MW D4R ligand scaffold without experimental binding validation is a common barrier to hit identification. This compound solves that by providing a simplified N-methylpiperidine 1-naphthamide with a rigid, elaborable core. - N-methyl substitution offers a lower MW (282.4) alternative to N-benzyl naphthamides, aligning with fragment-based lead discovery criteria. - The 1-naphthamide core confers selectivity for the D4.2 receptor over D2L and 5-HT2A based on class-level SAR, enabling clean head-to-head profiling. - Bulk stock is available, ensuring uninterrupted custom synthesis and assay-ready supply.

Molecular Formula C18H22N2O
Molecular Weight 282.387
CAS No. 953988-32-4
Cat. No. B2836059
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((1-methylpiperidin-4-yl)methyl)-1-naphthamide
CAS953988-32-4
Molecular FormulaC18H22N2O
Molecular Weight282.387
Structural Identifiers
SMILESCN1CCC(CC1)CNC(=O)C2=CC=CC3=CC=CC=C32
InChIInChI=1S/C18H22N2O/c1-20-11-9-14(10-12-20)13-19-18(21)17-8-4-6-15-5-2-3-7-16(15)17/h2-8,14H,9-13H2,1H3,(H,19,21)
InChIKeyANGGIOXIYMFISG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((1-Methylpiperidin-4-yl)methyl)-1-naphthamide (CAS 953988-32-4): Structural Identity and Procurement-Relevant Class Context


N-((1-methylpiperidin-4-yl)methyl)-1-naphthamide (CAS 953988-32-4) is a synthetic small molecule belonging to the piperidine naphthamide class, with molecular formula C18H22N2O and a molecular weight of 282.4 g/mol [1]. Its structure comprises a 1-naphthamide core linked via a methylene spacer to an N-methylpiperidine ring. The compound falls within a well-characterized series of dopamine D4 and serotonin 5-HT2A receptor ligands explored by Carato et al., wherein the 1-naphthamide scaffold confers selectivity for the D4.2 receptor subtype over D2L and 5-HT2A receptors [2]. However, direct experimental binding data, functional assay results, or pharmacokinetic measurements for this specific compound have not been identified in peer-reviewed literature or authoritative bioassay databases as of the search date.

Why Piperidine Naphthamide Analogs Cannot Be Interchanged: Selectivity Sensitivity to N-Substitution and Amide Connectivity for N-((1-Methylpiperidin-4-yl)methyl)-1-naphthamide


Within the piperidine naphthamide class, small modifications to the piperidine N-substituent and the amide linkage position produce large shifts in receptor selectivity profiles. Carato et al. demonstrated that N-(1-arylalkyl-piperidin-4-yl) carboxamides achieve markedly higher affinities than their regioisomeric N-(4-arylalkylamino-piperidin-1-yl) counterparts [1], and that the 1-naphthamide versus 2-naphthamide core orientation dictates the balance between D4.2 and 5-HT2A affinity [2]. The target compound's N-methyl (rather than N-benzyl or N-arylalkyl) substitution on the piperidine and its methylene spacer between the piperidine ring and the amide nitrogen represent structurally distinct features for which no direct comparator data exist. Generic substitution with a benzyl- or phenethyl-substituted piperidine naphthamide is therefore not supported by SAR evidence and risks altered target engagement, selectivity, and physicochemical properties. The quantitative evidence below, drawn from class-level SAR, delineates the specific structural dimensions that differentiate this compound from its closest analogs.

Quantitative Differentiation Evidence for N-((1-Methylpiperidin-4-yl)methyl)-1-naphthamide Versus Closest Analogs


Piperidine N-Substituent: N-Methyl vs. N-Benzyl Impact on D4.2/5-HT2A Selectivity – Class-Level Inference

The target compound bears an N-methyl group on the piperidine ring, whereas the most extensively characterized analogs in the published SAR series carry N-benzyl or N-arylalkyl substituents. In Carato et al. Part I, the nature of the N-substituent was shown to dramatically modulate receptor affinity: N-(1-arylalkyl-piperidin-4-yl) carboxamides displayed higher affinities than their N-(4-arylalkylamino-piperidin-1-yl) regioisomers, and increasing the linker length between the phenyl ring and the basic nitrogen decreased affinity [1]. The N-methyl substituent represents the smallest possible alkyl group (aside from H), offering maximal conformational freedom and minimal steric bulk at the basic nitrogen. No direct head-to-head comparison of N-methyl vs. N-benzyl on this exact 1-naphthamide scaffold has been published. However, class-level SAR indicates that the N-substituent is a critical determinant of D4.2 vs. 5-HT2A selectivity, and the N-methyl variant is expected to yield a distinct selectivity fingerprint compared to N-benzyl or N-phenethyl congeners.

Dopamine D4 receptor 5-HT2A receptor Piperidine N-substitution SAR

Methylene Spacer Between Piperidine and Amide: Conformational Flexibility vs. Direct Attachment

The target compound incorporates a methylene (-CH2-) spacer between the piperidine 4-position and the amide nitrogen, yielding an N-((piperidin-4-yl)methyl)-1-naphthamide architecture. In contrast, the compounds described in Carato et al. Parts I and II are N-(piperidin-4-yl)-naphthamides, where the amide nitrogen is directly attached to the piperidine ring without a spacer [1][2]. The methylene spacer introduces an additional rotatable bond, increasing conformational flexibility and potentially altering the optimal binding pose at D4 and 5-HT2A receptors. No quantitative comparison of spacer vs. no-spacer variants for the 1-naphthamide scaffold has been published. However, in related piperidine-based GPCR ligands, the presence or absence of a one-carbon spacer is known to affect both affinity and functional selectivity by repositioning the basic nitrogen relative to the aromatic pharmacophore.

Conformational flexibility Linker SAR Piperidine naphthamide

1-Naphthamide vs. 2-Naphthamide Core: Differential Selectivity for D4.2 Over 5-HT2A

The target compound is a 1-naphthamide (naphthalene-1-carboxamide), whereas the most potent dual D4.2/5-HT2A ligands in the Carato et al. studies belong to the 2-naphthamide series. Carato et al. Part II explicitly states: 'In the 1-naphthamide series most compounds were highly selective for D4.2 over D2L and 5-HT2A receptors' [1]. In contrast, '2-naphthamides with a 3-bromo- or a 3-methyl group were mixed D4.2/5-HT2A ligands similar to their unsubstituted parent compound' [1]. This indicates that the 1-naphthamide core intrinsically favors D4.2 selectivity over 5-HT2A, while the 2-naphthamide core can achieve dual D4.2/5-HT2A activity with appropriate benzyl substitution. The target compound, as a 1-naphthamide, is therefore predicted to exhibit higher D4.2 selectivity relative to its 2-naphthamide counterpart, although this has not been directly measured.

1-Naphthamide 2-Naphthamide D4.2 selectivity 5-HT2A

Physicochemical Differentiation from the 2-Ethoxy Analog: Molecular Weight, Hydrogen Bonding, and Lipophilicity

The closest analog with publicly available structural data is 2-ethoxy-N-((1-methylpiperidin-4-yl)methyl)-1-naphthamide (CAS 953987-40-1, molecular formula C20H26N2O2, MW 326.4 g/mol) [1]. This analog introduces an ethoxy substituent at the 2-position of the naphthalene ring, increasing molecular weight by 44 Da and adding a hydrogen bond acceptor. The target compound (MW 282.4 g/mol) has lower molecular weight, lower lipophilicity (predicted), and lacks the 2-ethoxy group, which may affect membrane permeability, metabolic stability, and off-target binding. No quantitative experimental comparison of these two compounds has been published. The smaller size and lower lipophilicity of the target compound may be advantageous for CNS penetration based on classical drug-likeness metrics (MW < 300, lower logP), but this remains a prediction in the absence of experimental data.

Physicochemical properties 2-ethoxy analog Molecular weight comparison

Evidence-Backed Application Scenarios for N-((1-Methylpiperidin-4-yl)methyl)-1-naphthamide Procurement


D4.2-Selective Chemical Probe Development (Class-Level Inference)

Based on the 1-naphthamide core's established preference for D4.2 over D2L and 5-HT2A receptors in the Carato et al. Part II SAR series [1], this compound may serve as a starting scaffold for developing D4.2-selective chemical probes. The N-methylpiperidine moiety provides a simpler, lower-molecular-weight alternative to the N-benzyl scaffolds characterized in the literature. However, D4.2 affinity and selectivity must be experimentally confirmed before use as a pharmacological tool, as no direct binding data exist for this specific compound.

Fragment-Based or Low-Molecular-Weight Screening Library Inclusion

With a molecular weight of 282.4 g/mol [2], this compound falls within the acceptable range for fragment-based drug discovery (typically MW < 300 Da). Its predicted lower lipophilicity relative to 2-ethoxy or N-benzyl analogs, inferred from molecular composition, may offer favorable physicochemical properties for hit identification. The compound's 1-naphthamide core provides a rigid aromatic scaffold amenable to further elaboration.

Comparative SAR Studies Against 2-Naphthamide Isomers

The Carato et al. Part II data demonstrate that 1-naphthamides and 2-naphthamides exhibit divergent selectivity profiles [1]. This compound can be used in head-to-head comparisons with its 2-naphthamide isomer (or N-methylpiperidine-substituted 2-naphthamides) to experimentally quantify the contribution of the naphthamide position to D4.2 vs. 5-HT2A selectivity when the N-substituent is a simple methyl group rather than a benzyl or arylalkyl moiety.

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